molecular formula C8H8N2O B3332810 6-methyl-1H-indazol-7-ol CAS No. 92224-25-4

6-methyl-1H-indazol-7-ol

Cat. No.: B3332810
CAS No.: 92224-25-4
M. Wt: 148.16 g/mol
InChI Key: DZUWYANMJFFUFN-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methyl group at the 6th position and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-indazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of 2-azidobenzaldehydes and amines, leading to the formation of the indazole ring through consecutive formation of C–N and N–N bonds .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the preparation of various indazoles . This method ensures minimal byproduct formation and is scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1H-indazol-7-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .

Properties

IUPAC Name

6-methyl-1H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUWYANMJFFUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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